![molecular formula C14H12O2S B2784466 Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate CAS No. 320423-96-9](/img/structure/B2784466.png)
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate” is a specialty product for proteomics research . It has a molecular formula of C14H12O2S and a molecular weight of 244.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C14H12O2S . Unfortunately, the specific structural details were not found in the search results.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C14H12O2S and a molecular weight of 244.31 . No further physical and chemical properties were found in the search results.Scientific Research Applications
Substitution Reactions and Derivative Synthesis
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate and its derivatives are extensively studied in substitution reactions. Acetylation, formylation, bromination, and nitration reactions have been explored with various derivatives, providing a framework for understanding the reactivity and potential applications of these compounds in organic synthesis (Clarke, Gregory, & Scrowston, 1977). Additionally, the synthesis and electrophilic substitution of naphtho[1,2-b]thiophen have been elaborated, offering insights into the structural and chemical properties of these compounds (Clarke, Gregory, & Scrowston, 1973).
Novel Synthesis Techniques
Innovative synthesis methods have been developed for related compounds, such as the one-step synthesis of 2,3-dihydronaphtho[2,3-b]thiophene-4,9-diones. This method demonstrates a regioselective photoaddition, showcasing advanced techniques in organic synthesis and the versatility of these compounds (Suginome, Kobayashi, Konishi, Minakawa, & Sakurai, 1993).
Antiviral Research
Research has extended into the antiviral domain, with derivatives such as dihydronaphtho and naphtho[2,1-b]thiophene showing promising activity against H5N1 avian influenza virus. This highlights the potential biomedical applications of these compounds in developing new antiviral agents (Rashad, Shamroukh, Abdel-Megeid, Mostafa, El-Shesheny, Kandeil, Ali, & Banert, 2010).
Catalytic Applications
The compounds have been utilized as catalysts, for instance, in the cyclocondensation reaction of certain carboxamides and aldehydes. This demonstrates their role in facilitating chemical reactions, which is vital in the field of catalysis (Ghashang, 2017).
Polymeric and Conductive Materials
Their application in the synthesis of conducting polymers has also been explored. For example, poly(naphtho[2,3-c]thiophene) as a conducting polymer analogous to poly(isothianaphthene) has been synthesized, indicating their potential use in electronic materials and devices (Ikenoue, 1990).
properties
IUPAC Name |
methyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)12-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQCQEAAPIETRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.